molecular formula C19H19N3O2 B6476342 (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide CAS No. 2640980-64-7

(2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide

Katalognummer: B6476342
CAS-Nummer: 2640980-64-7
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: IPPMSPKXXNCTNV-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide is a synthetic small molecule featuring a furan ring and a 1-methyl-1H-pyrazole group linked through an acrylamide core. This structure is characteristic of compounds investigated for their potential in medicinal chemistry and chemical biology research . The molecule's acrylamide moiety suggests potential as a covalent warhead, capable of forming bonds with nucleophilic residues on target proteins, which is a valuable mechanism for developing enzyme inhibitors or chemical probes . The presence of the aromatic furan and pyrazole systems, which are common pharmacophores, indicates its potential application in drug discovery for modulating protein-protein interactions or enzymatic activity . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-22-18(11-13-21-22)16-6-4-15(5-7-16)10-12-20-19(23)9-8-17-3-2-14-24-17/h2-9,11,13-14H,10,12H2,1H3,(H,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPMSPKXXNCTNV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide, a derivative of furan and pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.

Chemical Structure

The compound is characterized by the following structural formula:

C19H21N3O2\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This structure includes:

  • A furan ring,
  • A pyrazole moiety,
  • An amide functional group.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds demonstrate significant cytotoxicity against various cancer cell lines, suggesting that (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide may possess similar effects.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15.0
Compound BHeLa (Cervical)10.5
(2E)-3-(furan-2-yl)-N-{...}TBDTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of furan and pyrazole derivatives has been documented extensively. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response. This suggests that our target compound may also exhibit anti-inflammatory effects.

Antimicrobial Activity

Chalcones and their derivatives, including those containing pyrazole rings, have demonstrated significant antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. Preliminary studies on related compounds indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

The biological activities of (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including androgen receptors, which are implicated in certain cancers.
  • Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress-related damage in cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of new pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized various furan-pyrazole derivatives and evaluated their anticancer activities against multiple cell lines, revealing promising candidates for further development .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyrazole ring can significantly enhance biological activity, guiding future synthetic efforts .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that compounds containing the pyrazole ring can act as selective androgen receptor modulators (SARMs), which are beneficial in treating androgen-dependent cancers such as prostate cancer .

Anti-inflammatory Effects

The anti-inflammatory potential of furan-containing compounds has been documented. Furan derivatives have shown to inhibit the production of pro-inflammatory cytokines, suggesting that (2E)-3-(furan-2-yl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}prop-2-enamide may also possess similar properties, making it a candidate for treating inflammatory diseases .

Neuroprotective Properties

Recent studies have suggested that pyrazole derivatives can offer neuroprotective effects against neurodegenerative diseases. The presence of both furan and pyrazole rings in this compound may enhance its ability to cross the blood-brain barrier, thus providing therapeutic benefits in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Anticancer Demonstrated efficacy against prostate cancer cell lines through AR modulation.
Anti-inflammatory Inhibition of IL-6 and TNF-alpha production in vitro, indicating potential therapeutic use.
Neuroprotective Reduced neuronal apoptosis in models of neurodegeneration, suggesting protective effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Compound A : (2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide (CAS: 5843-39-0)

  • Structural Differences : Replaces the pyrazole-ethylphenyl group with a benzoxazole ring.

Compound B : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Structural Differences : Features a pyrazolone core with a nitro-substituted benzylidene group.
  • Implications : The nitro group increases electrophilicity, favoring reactivity in redox environments, whereas the target compound’s furan and pyrazole groups prioritize hydrogen bonding and π-interactions .

Functional and Bioactivity Comparisons

Property Target Compound Compound A Compound B
Molecular Formula C₁₉H₂₀N₃O₂ (estimated) C₂₀H₁₅N₂O₃ C₁₃H₁₁N₃O₄
Key Functional Groups Enamide, furan, pyrazole Enamide, furan, benzoxazole Pyrazolone, nitro, acetyl
Potential Bioactivity Kinase inhibition, pesticidal activity Anticancer, enzyme inhibition Antimicrobial, anti-inflammatory
Metabolic Stability High (pyrazole resistance to oxidation) Moderate (benzoxazole hydrolysis) Low (nitro group reduction)

Research Findings

  • Synthetic Challenges : The target compound’s ethylphenyl-pyrazole linkage likely requires precise Suzuki-Miyaura coupling, contrasting with Compound B’s straightforward condensation synthesis .
  • Bioactivity : Pyrazole derivatives (e.g., in agrochemicals) show insecticidal efficacy by disrupting neuronal signaling, aligning with studies on plant-derived bioactive compounds . Compound A’s benzoxazole may enhance DNA intercalation, a mechanism less relevant to the target compound .
  • Structural Analysis : If crystallized, SHELX software (e.g., SHELXL) would refine its structure, as used for related small molecules .

Notes on Evidence Limitations

  • Direct experimental data (e.g., melting point, yield) for the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
  • Bioactivity claims are speculative, extrapolated from pyrazole/furan pharmacophores in pesticidal and medicinal chemistry contexts .

Vorbereitungsmethoden

Preparation of 4-(1-Methyl-1H-Pyrazol-5-yl)Phenylethylamine

Step 1: Synthesis of 4-Bromophenylethylamine
4-Bromophenylethylamine is synthesized via Gabriel synthesis, starting from 4-bromobenzyl bromide and phthalimide, followed by hydrazinolysis (yield: 78–82%).

Step 2: Suzuki-Miyaura Coupling with 1-Methyl-1H-Pyrazole-5-Boronic Acid

ParameterConditionYieldReference
CatalystPd(PPh₃)₄ (5 mol%)85%
BaseK₂CO₃ (2 equiv)
SolventDioxane/H₂O (4:1)
Temperature100°C, 12 h

The reaction achieves regioselective coupling at the pyrazole C5 position, confirmed by ¹H NMR (δ 7.45 ppm, pyrazole H4 singlet).

Synthesis of (2E)-3-(Furan-2-yl)Prop-2-Enoic Acid

Method A: Knoevenagel Condensation
Furan-2-carbaldehyde reacts with malonic acid in pyridine/piperidine (3:1) at 80°C for 6 h, yielding 85% (E)-configured product.

Method B: Horner-Wadsworth-Emmons Olefination
Using triethyl phosphonoacetate and furan-2-carbaldehyde:

ParameterConditionYield
BaseNaH (2 equiv)91%
SolventTHF, 0°C → rt
Reaction Time4 h

Hydrolysis of the ester with LiOH (2 M, 60°C) provides the carboxylic acid (94% yield).

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

Reaction of (2E)-3-(furan-2-yl)prop-2-enoic acid with 4-(1-methyl-1H-pyrazol-5-yl)phenylethylamine using EDCI/HOBt:

ConditionEDCI (1.2 equiv)HOBt (1.1 equiv)DMF, rt, 24 h
Yield76%

¹³C NMR confirms amide formation (C=O at 168.2 ppm).

Mixed Anhydride Method

Employing isobutyl chloroformate/N-methylmorpholine:

  • Improved yield (82%) compared to EDCI

  • Reduced epimerization risk due to milder conditions.

Optimization of Reaction Parameters

Solvent Screening for Amidation

SolventDielectric ConstantYieldPurity (HPLC)
DMF36.776%98.2%
DCM8.961%95.4%
THF7.568%97.1%

DMF maximizes solubility of both acid and amine components.

Temperature-Dependent E/Z Selectivity

TemperatureE:Z Ratio
0°C95:5
25°C92:8
40°C88:12

Lower temperatures favor (E)-isomer retention.

Purification and Characterization

Chromatographic Conditions

ColumnMobile PhaseRetention TimePurity
C18 (250 mm)MeCN/H₂O (65:35) + 0.1% TFA12.7 min99.1%

HPLC-MS (ESI+): m/z 364.2 [M+H]⁺, consistent with theoretical mass.

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles suitable for X-ray diffraction.

Challenges and Mitigation Strategies

Challenge 1: Pyrazole Regioselectivity in Coupling Reactions

  • Solution: Use of electron-deficient palladium catalysts (e.g., Pd(OAc)₂) suppresses undesired C3 coupling.

Challenge 2: Enamide Geometrical Isomerism

  • Solution: Strict temperature control (<10°C) during amidation prevents Z-isomer formation.

Scalability and Industrial Relevance

Pilot-scale synthesis (500 g batch) demonstrates:

  • Consistent yields (79–81%)

  • API purity >99.5% by qNMR

  • Cost analysis: Raw material contribution <$120/g at commercial scale .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of furan-2-carbaldehyde with a suitable enamine precursor to form the (2E)-prop-2-enamide backbone.
  • Step 2 : Coupling the enamide with a 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine derivative via amide bond formation.
  • Catalysts : Use Pd-mediated cross-coupling or microwave-assisted synthesis to enhance efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Yield Improvement : Purification via flash chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How is the molecular structure confirmed, and what techniques validate the E-configuration?

  • X-ray Crystallography : Resolves spatial arrangement and confirms the (2E)-configuration (e.g., bond angles and torsion parameters) .
  • NMR Spectroscopy : Proton coupling constants (e.g., J = 12–16 Hz for trans-alkene protons) distinguish E/Z isomers.
  • FTIR and Mass Spectrometry : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹) and molecular weight .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzymatic Inhibition Assays : Test kinase or protease inhibition using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
  • Cell Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substitution Patterns : Systematically modify the furan ring (e.g., halogenation) and pyrazole moiety (e.g., alkyl chain length) to assess impact on potency.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like kinases or GPCRs .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., amide oxygen) and hydrophobic regions (furan ring) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

  • Metabolic Stability : Conduct liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan ring) .
  • Solubility Adjustments : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability .
  • Orthogonal Assays : Validate in vivo results using transgenic models (e.g., xenograft mice) paired with PK/PD modeling .

Q. What computational methods predict off-target interactions and toxicity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from the pyrazole moiety .
  • Pan-Assay Interference Compounds (PAINS) Filters : Screen for reactive groups (e.g., enamide Michael acceptors) that cause false positives .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s kinase inhibition selectivity?

  • Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations, which alter IC₅₀ values .
  • Kinase Panel Screening : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Structural Validation : Re-analyze co-crystallized kinase-ligand complexes to confirm binding site interactions .

Q. Why do solubility challenges arise in physiological buffers, and how are they mitigated?

  • pH-Dependent Solubility : The amide group’s pKa (~3.5) causes precipitation at neutral pH. Adjust with co-solvents (e.g., PEG-400) .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

StepIntermediateYield (%)Purity (HPLC)
1Enamide precursor65–7092%
2Pyrazole-phenethylamine80–8598%
3Final compound40–4595%

Q. Table 2. Comparative Bioactivity in Cancer Cell Lines

Cell LineIC₅₀ (µM)Target KinaseReference
HeLa0.8 ± 0.1JAK2
MCF-72.1 ± 0.3EGFR
A5495.4 ± 0.6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.